Temporin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Temporin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

While industrial-scale production of this compound is not widely reported, the principles of SPPS can be scaled up for larger quantities. Automation of the SPPS process and optimization of reaction conditions can enhance the efficiency and yield of peptide synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Temporin B primarily undergoes interactions with lipid membranes rather than traditional chemical reactions such as oxidation or reduction . Its activity is largely attributed to its ability to disrupt bacterial membranes, leading to cell lysis .

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound are protected amino acids and coupling agents used in SPPS . The conditions for these reactions are typically mild, involving room temperature or slightly elevated temperatures to facilitate peptide bond formation .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Applications De Recherche Scientifique

Temporin B has a wide range of scientific research applications:

Antimicrobial Activity: This compound exhibits potent activity against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Potential: Recent studies suggest that this compound may have anticancer properties, making it a candidate for cancer therapy.

Antiviral Applications: This compound has shown potential in inhibiting viral infections, although further research is needed to fully understand its antiviral mechanisms.

Biotechnology: This compound can be used in the development of new antimicrobial materials and coatings to prevent bacterial contamination.

Mécanisme D'action

Temporin B exerts its effects primarily through interactions with lipid membranes . It folds into an α-helical structure upon contact with the membrane surface and penetrates shallowly into the bilayer . This interaction disrupts the integrity of the bacterial membrane, leading to cell lysis and death . This compound can also form hetero-oligomers with other temporins, enhancing its antibacterial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Temporin G: Temporin G shares structural similarities with this compound but has distinct antimicrobial properties.

Uniqueness of this compound

This compound is unique due to its specific amino acid sequence and its ability to form synergistic interactions with other temporins . Its relatively short length and high hydrophobicity contribute to its potent membrane-disrupting activity .

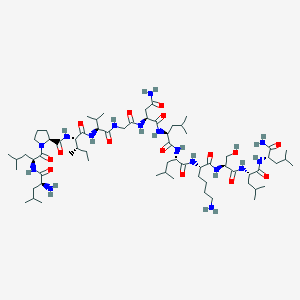

Propriétés

Formule moléculaire |

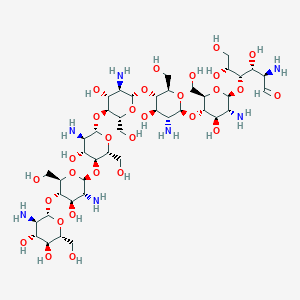

C67H122N16O15 |

|---|---|

Poids moléculaire |

1391.8 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]butanediamide |

InChI |

InChI=1S/C67H122N16O15/c1-17-41(16)55(82-64(95)51-22-20-24-83(51)67(98)49(30-39(12)13)79-57(88)42(69)25-34(2)3)66(97)81-54(40(14)15)65(96)72-32-53(86)73-48(31-52(70)85)62(93)77-47(29-38(10)11)61(92)76-45(27-36(6)7)59(90)74-43(21-18-19-23-68)58(89)80-50(33-84)63(94)78-46(28-37(8)9)60(91)75-44(56(71)87)26-35(4)5/h34-51,54-55,84H,17-33,68-69H2,1-16H3,(H2,70,85)(H2,71,87)(H,72,96)(H,73,86)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,88)(H,80,89)(H,81,97)(H,82,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1 |

Clé InChI |

AYROABJJLVQQJK-UCGIAFIRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)

![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)

![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)